molecular formula C19H19ClN6O4 B11282897 5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide

5-amino-N-(5-chloro-2-methoxy-phenyl)-1-[2-keto-2-(m-anisidino)ethyl]triazole-4-carboxamide

Cat. No.: B11282897
M. Wt: 430.8 g/mol
InChI Key: SXTGYVZLMCZMQO-UHFFFAOYSA-N
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Description

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, amino group, and multiple methoxy and chloro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the amino group, and attachment of the methoxy and chloro substituents. Common reagents used in these reactions include azides, amines, and various chlorinating and methoxylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like copper or palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(5-CHLORO-2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-N-(2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets or improve its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN6O4

Molecular Weight

430.8 g/mol

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O4/c1-29-13-5-3-4-12(9-13)22-16(27)10-26-18(21)17(24-25-26)19(28)23-14-8-11(20)6-7-15(14)30-2/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

SXTGYVZLMCZMQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)OC)N

Origin of Product

United States

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